molecular formula C14H19NO8 B8114697 Propargyl PEG4 NHS carbonate

Propargyl PEG4 NHS carbonate

Cat. No.: B8114697
M. Wt: 329.30 g/mol
InChI Key: RRSCQYMNHLATOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl PEG4 NHS carbonate is a polyethylene glycol derivative that contains a propargyl group and an N-hydroxysuccinimide (NHS) carbonate group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Propargyl PEG4 NHS carbonate involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include multiple purification steps such as chromatography and crystallization to achieve the desired product quality .

Mechanism of Action

The mechanism of action of Propargyl PEG4 NHS carbonate involves the formation of stable amide bonds through nucleophilic substitution reactions with primary amines. The propargyl group enables click chemistry reactions, allowing for the covalent attachment of biomolecules. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c1-2-5-19-6-7-20-8-9-21-10-11-22-14(18)23-15-12(16)3-4-13(15)17/h1H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCQYMNHLATOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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